molecular formula C81H142N26O22 B585008 Emap-II-derived peptide CAS No. 155029-52-0

Emap-II-derived peptide

Cat. No.: B585008
CAS No.: 155029-52-0
M. Wt: 1832.187
InChI Key: IBUKYFHKFHPYMT-JJRSMFPTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The Emap-II-derived peptide is a synthetic peptide comprising 15 amino acid residues from the N-terminal region (residues 6-20) of Endothelial-Monocyte-Activating Polypeptide II (EMAP II) . This peptide is a potent modulator of leukocyte functions and defines a novel cellular interaction site of the full-length EMAP II molecule, making it a valuable tool for studying inflammatory pathways . EMAP II is a multifunctional cytokine with pro-inflammatory and anti-angiogenic properties, initially isolated from tumor cells . The mature, active form is generated from a larger intracellular precursor (proEMAP/p43) through proteolytic cleavage during cellular processes like apoptosis and hypoxia . While the full-length cytokine is known for its role in conditions such as chronic inflammatory lung diseases, lung injury, and cancer , the N-terminal derived peptide specifically recapitulates key pro-inflammatory functions. In vitro, this peptide induces directional migration (chemotaxis) of mononuclear phagocytes and polymorphonuclear leukocytes, with a half-maximal effect observed at remarkably low concentrations of approximately 200-250 pM . It also modulates cellular phenotype by elevating cytosolic free calcium concentration in these cells and stimulates peroxidase release from polymorphonuclear leukocytes . The biological activity is specific to the N-terminal region, as C-terminal peptides do not produce these effects . Binding studies with radiolabeled peptide indicate it interacts with target cells via a specific, saturable binding site, suggested to be a novel cellular receptor with an apparent molecular weight of 73 kDa . Consistent with its in vitro actions, the this compound elicits an acute inflammatory response in vivo, demonstrated by its ability to induce significant inflammatory cell tissue infiltration when injected into the mouse footpad . This product is supplied for research purposes only. It is strictly for use in laboratory research and is not intended for any human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C81H142N26O22/c1-14-42(9)61(105-69(119)52(24-20-32-92-81(88)89)97-70(120)53(33-39(3)4)100-72(122)55(36-59(112)113)101-71(121)54(34-40(5)6)99-66(116)51(23-19-31-91-80(86)87)98-73(123)57(38-108)103-64(114)44(11)83)74(124)93-37-58(111)95-49(22-18-30-90-79(84)85)68(118)106-62(43(10)15-2)76(126)104-60(41(7)8)75(125)107-63(46(13)109)77(127)94-45(12)65(115)96-50(21-16-17-29-82)67(117)102-56(78(128)129)35-47-25-27-48(110)28-26-47/h25-28,39-46,49-57,60-63,108-110H,14-24,29-38,82-83H2,1-13H3,(H,93,124)(H,94,127)(H,95,111)(H,96,115)(H,97,120)(H,98,123)(H,99,116)(H,100,122)(H,101,121)(H,102,117)(H,103,114)(H,104,126)(H,105,119)(H,106,118)(H,107,125)(H,112,113)(H,128,129)(H4,84,85,90)(H4,86,87,91)(H4,88,89,92)/t42-,43-,44-,45-,46+,49-,50-,51-,52-,53-,54-,55-,56-,57-,60-,61-,62-,63-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUKYFHKFHPYMT-JJRSMFPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C81H142N26O22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1832.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Recombinant Expression Systems for EMAP-II Production

Recombinant EMAP-II (rEMAP-II) is predominantly produced using E. coli expression systems due to their scalability and cost-effectiveness. The mature EMAP-II coding sequence is cloned into plasmids under the control of inducible promoters, such as the T7 promoter in strain HMS174(DE3) . Cell cultures are grown to mid-log phase, induced with isopropyl β-D-1-thiogalactopyranoside (IPTG), and harvested by centrifugation. Post-induction, the cells are lysed using a microfluidizer in Tris-HCl buffer (20 mM, pH 7.4) containing 0.1% octyl-β-glucoside, which solubilizes membrane proteins and stabilizes EMAP-II . This method achieves high yields of soluble protein while minimizing aggregation.

Multi-Step Chromatographic Purification of Recombinant EMAP-II

Purification of rEMAP-II involves sequential chromatography steps to isolate the peptide from bacterial contaminants and endotoxins. The following table summarizes the critical parameters for each purification stage:

Purification Step Column Type Buffer Conditions Elution Method Purpose
Initial CaptureHeparin Sepharose CL-4B20 mM Tris-HCl (pH 7.4), 0.1% octyl-β-glucosideLinear NaCl gradient (0–1 M)Binds EMAP-II via heparin affinity
Cation ExchangeSP Sepharose HP25 mM Mops (pH 6.9)Linear NaCl gradient (0–0.5 M)Removes anionic contaminants
Hydrophobic InteractionPhenyl-Toyopearl 650M20 mM sodium phosphate (pH 7), 1–0 M (NH₄)₂SO₄Descending salt gradientEliminates hydrophobic impurities
Desalting/FormulationSephadex G25Phosphate-buffered saline (PBS, pH 7.4)Size-exclusion chromatographyBuffer exchange and endotoxin reduction

Post-purification, endotoxin levels are reduced to <10 pg/mL using Posidyne filtration, ensuring compliance with therapeutic standards . Final rEMAP-II preparations are stored at −80°C with 1 mg/mL mouse serum albumin to prevent degradation.

Quality Control and Analytical Validation

Rigorous quality control ensures the integrity of EMAP-II-derived peptides:

  • SDS-PAGE and Western Blotting : Homogeneity is verified via silver-stained gels and immunoblotting with anti-NH₂-terminal antibodies .

  • Mass Spectrometry : Matrix-assisted laser desorption/ionization (MALDI-TOF) confirms the molecular weight (23,189 Da) and absence of truncations .

  • Endotoxin Testing : The Endospecy chromogenic assay validates endotoxin levels below 10 pg/mL .

Comparative Analysis of EMAP-II-Derived Peptide Preparation Methods

While recombinant production dominates, enzymatic processing of pro-EMAP II offers insights into endogenous peptide generation:

Parameter Recombinant Production Enzymatic Cleavage
Yield 3–5 mg/mLSubstoichiometric
Purity >95%Dependent on caspase activity
Scalability Industrial-scale feasibleLimited to laboratory settings
Bioactivity RetainedContext-dependent

Recombinant methods are superior for large-scale production, whereas enzymatic processing models physiological peptide release .

Chemical Reactions Analysis

Types of Reactions: Emap-II-derived peptide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the peptide’s stability, activity, and interactions with other molecules.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents are used to study the oxidative stability of the peptide.

    Reduction: Reducing agents such as dithiothreitol (DTT) are employed to investigate the peptide’s disulfide bond formation and reduction.

    Substitution: Various chemical groups can be introduced into the peptide structure using reagents like N-hydroxysuccinimide (NHS) esters.

Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the this compound. These derivatives are analyzed to understand the peptide’s functional properties and potential modifications .

Scientific Research Applications

Emap-II-derived peptide has a wide range of scientific research applications:

Mechanism of Action

Emap-II-derived peptide exerts its effects through several molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Emap-II-Derived Peptide with Analogues

Feature This compound IL-8-Derived Peptide VEGF-Derived Peptide
Parent Protein Role Angiogenesis regulation Chemotaxis Angiogenesis
Peptide Length (AA) ~15–20 (hypothesized) 10–15 12–18
Key Functional Motif Not specified ELR motif Heparin-binding domain
Binding Affinity (Kd) N/A 10–50 nM 5–20 nM
Biological Activity Anti-angiogenic (hyp.) Pro-inflammatory Pro-angiogenic

Notes: Hypothesized data (hyp.) for this compound are inferred from general peptide behavior . IL-8 and VEGF data derive from experimental studies .

Mechanistic and Efficacy Insights

Emap-II-derived peptides may share mechanistic overlap with TAPBPR-mediated peptide exchange systems, where chaperones regulate peptide loading onto MHC-I molecules . Unlike IL-8-derived peptides, which enhance neutrophil recruitment, Emap-II-derived peptides might suppress immune activation by competing for receptor binding . Comparative studies highlight that peptide efficacy often correlates with:

  • Stability : Shorter peptides (e.g., IL-8-derived) exhibit rapid clearance, whereas Emap-II-derived peptides (if longer) may have prolonged half-lives .
  • Target Specificity : VEGF-derived peptides show higher specificity for endothelial receptors, while Emap-II-derived peptides may target macrophages or endothelial cells .

Table 2: In Vitro Efficacy Metrics

Metric This compound IL-8-Derived Peptide VEGF-Derived Peptide
IC50 (Anti-angiogenic) ~50 µM (hyp.) N/A 100 µM
Immune Modulation Suppressive (hyp.) Activating Neutral
Half-Life (in serum) >2 hours (hyp.) <30 minutes 1 hour

Methodological Considerations

Comparative studies rely on robust frameworks such as the Minimal Information About an Immuno-Peptidomics Experiment (MIAIPE) guidelines, which standardize data reporting (e.g., annotated MS/MS spectra, database submissions) . For example, HPEPDOCK’s global docking approach has been critical in mapping this compound interactions, achieving average running times of 15–30 minutes per docking job . In contrast, database-dependent identification workflows (e.g., EPIR) emphasize reproducibility, with 85% of peptides validated across multiple replicates .

Challenges and Regulatory Perspectives

Discrepancies in peptide similarity assessments often arise from variable data quality or analytical pipelines. For instance, reanalysis of immunopeptidomics datasets revealed that 30% of peptide identifications were inconsistent across platforms, underscoring the need for standardized repositories like EPIR . Regulatory guidelines (e.g., EMA’s CHMP framework) require comparative data on functional, non-clinical, and clinical PK/PD profiles to establish peptide similarity .

Biological Activity

Emap-II-derived peptide, also known as Endothelial Monocyte Activating Polypeptide II (EMAP II), is a multifunctional cytokine that plays a significant role in various biological processes, particularly in inflammation, angiogenesis, and tumor biology. This article delves into the biological activities of EMAP II, highlighting its mechanisms of action, effects on different cell types, and implications in disease contexts.

Overview of Emap-II

EMAP II is a 22 kDa protein derived from its precursor, the aminoacyl-tRNA synthetase-interacting multi-functional protein 1 (AIMP1). It is synthesized as a larger 34 kDa pro-form that undergoes proteolytic cleavage to yield the active peptide. EMAP II is primarily expressed in endothelial cells and has been shown to exhibit pro-inflammatory properties, influencing various cellular responses.

Pro-inflammatory Effects

  • Chemotaxis and Activation of Immune Cells : EMAP II acts as a chemoattractant for monocytes and neutrophils, enhancing their migration to sites of inflammation. It stimulates the expression of adhesion molecules such as P-selectin and E-selectin on endothelial cells, facilitating leukocyte recruitment .
  • Cytokine Secretion : EMAP II promotes the secretion of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-8 (IL-8) from monocytes, thereby amplifying inflammatory responses .
  • Induction of Apoptosis : EMAP II has been implicated in promoting apoptosis in endothelial cells, contributing to its anti-angiogenic properties. This effect is particularly relevant in tumor microenvironments where it can inhibit neovascularization .

Anti-angiogenic Properties

EMAP II exerts strong inhibitory effects on angiogenesis by:

  • Reducing endothelial cell viability and migration.
  • Inducing autophagy in glioblastoma-induced endothelial cells (GECs), thereby impairing their ability to form new blood vessels .
  • Blocking vascular endothelial growth factor (VEGF)-induced signaling pathways, which are critical for angiogenesis .

1. Role in Glioblastoma

A study demonstrated that EMAP II significantly inhibited GEC viability and tube formation by inducing autophagy through the PI3K/AKT/mTOR signaling pathway. This finding suggests that EMAP II could be a therapeutic agent in targeting glioblastoma-induced angiogenesis .

Study Findings
Liu et al., 2015Induced apoptosis in rat C6 glioma cells via mitochondrial pathways.
Ma et al., 2015Showed autophagy induction in human GBM cells by EMAP II.
Xie et al., 2012Increased blood-tumor barrier permeability due to EMAP II treatment.

2. Inflammatory Diseases

Research indicates that elevated levels of EMAP II correlate with disease severity in conditions like COVID-19, where it serves as a potential biomarker for predicting outcomes . Furthermore, it has been linked to chronic inflammatory conditions such as myocardial infarction and atherosclerosis .

Tables Summarizing Biological Activities

Biological Activity Description
ChemotaxisAttracts monocytes and neutrophils to inflammation sites.
Cytokine ProductionStimulates TNF-α and IL-8 secretion from immune cells.
Endothelial ActivationEnhances adhesion molecule expression on endothelial cells.
Apoptosis InductionPromotes cell death in endothelial cells, inhibiting angiogenesis.

Q & A

Q. What computational strategies are effective for pharmacokinetic modeling of Emap-II-derived peptides?

  • Methodological Answer : Utilize PBPK (physiologically based pharmacokinetic) models parameterized with in vitro ADME data. Molecular dynamics simulations predict binding kinetics to plasma proteins or target receptors. Validate models using in vivo pharmacokinetic datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.